molecular formula C11H21NO2 B113916 1-Boc-4-Methylpiperidine CAS No. 123387-50-8

1-Boc-4-Methylpiperidine

Cat. No.: B113916
CAS No.: 123387-50-8
M. Wt: 199.29 g/mol
InChI Key: OXSSNJRGXRJNPX-UHFFFAOYSA-N
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Description

1-Boc-4-Methylpiperidine is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring.

Preparation Methods

1-Boc-4-Methylpiperidine can be synthesized through various synthetic routes. One common method involves the following steps :

    Starting Material: 4-Piperidone hydrochloride hydrate is used as the starting material.

    Reduction: The 4-piperidone is reduced using sodium borohydride in methanol to obtain 4-hydroxypiperidine.

    Protection: The hydroxyl group is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate to yield 1-Boc-4-hydroxypiperidine.

    Methylation: Finally, the hydroxyl group is replaced with a methyl group through a substitution reaction to obtain this compound.

Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and stability of the final product.

Chemical Reactions Analysis

1-Boc-4-Methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding 4-methylpiperidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Hydrolysis: The Boc protecting group can be hydrolyzed under acidic conditions to yield the free amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-4-Methylpiperidine has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of peptide-based drugs and as a protecting group in peptide synthesis.

    Medicine: It serves as a precursor for the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.

    Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

1-Boc-4-Methylpiperidine can be compared with other similar compounds such as:

    4-Methylpiperidine: Lacks the Boc protecting group, making it more reactive and less selective in synthetic applications.

    1-Boc-Piperidine: Similar in structure but lacks the methyl group at the fourth position, affecting its steric and electronic properties.

    1-Boc-4-Hydroxypiperidine: Contains a hydroxyl group instead of a methyl group, making it suitable for different types of chemical reactions.

The uniqueness of this compound lies in its combination of the Boc protecting group and the methyl group, which provides a balance of reactivity and selectivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSSNJRGXRJNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462268
Record name 1-Boc-4-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123387-50-8
Record name 1-Boc-4-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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